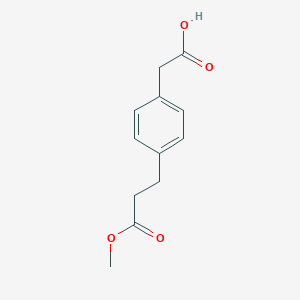
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is an organic compound with a complex structure that includes a methoxy group and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenylacetic acid derivative with a methoxy-substituted propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: A structurally related compound with similar applications in organic synthesis and pharmaceuticals.
2-Methoxyphenylacetic acid: Another related compound with potential biological activities.
3-Methoxyphenylacetic acid: Known for its use in the synthesis of various organic compounds.
Uniqueness
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.
Propriétés
Numéro CAS |
153464-16-5 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Clé InChI |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
Synonymes |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















